- Enantioselective Allylic Etherification: Selective Coupling of Two Unactivated AlcoholsAngewandte Chemie, 2011, 50(24), 5568-5571,
Cas no 942939-38-0 ((S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine)
![(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine structure](https://ar.kuujia.com/scimg/cas/942939-38-0x500.png)
942939-38-0 structure
اسم المنتج:(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine
كاس عدد:942939-38-0
وسط:C34H22NO2P
ميغاواط:507.51774930954
MDL:MFCD22666424
CID:2602913
PubChem ID:46844662
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine
- 5-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine (ACI)
- SCHEMBL12936982
- 5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine
- 5-(11bR)-5H-Dibenz[b,f]azepine-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl
- AKOS030529660
- (S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
- 2-{12,14-DIOXA-13-PHOSPHAPENTACYCLO[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]TRICOSA-1(15),2(11),3,5,7,9,16,18,20,22-DECAEN-13-YL}-2-AZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,9,12,14-HEPTAENE
- 2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl}-2-azatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,9,12,14-heptaene
- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
- (R)-(-)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE
- 11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzo[b][1]benzazepine
- CS-0035144
- SY078471
- CS-0081453
- D72077
- 2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0?,??.0?,?.0??,??]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl}-2-azatricyclo[9.4.0.0?,?]pentadeca-1(11),3,5,7,9,12,14-heptaene
- MFCD31807635
- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine
- MFCD22666424
- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine, >=95% (elemental analysis)
- (R)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
- 3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
- 5-((11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine
- 5-(11bS)-Dinaphtho[2,1-d:1 inverted exclamation mark ,2 inverted exclamation mark -f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine
- AS-74484
- 1265884-98-7
- D72585
- 942939-38-0
- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine
-
- MDL: MFCD22666424
- نواة داخلي: 1S/C34H22NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-22H
- مفتاح Inchi: KOVOHCVLXRKTGN-UHFFFAOYSA-N
- ابتسامات: O1P(N2C3C(=CC=CC=3)C=CC3C2=CC=CC=3)OC2C=CC3C(C=2C2C1=CC=C1C=2C=CC=C1)=CC=CC=3
حساب السمة
- نوعية دقيقة: 507.13881594g/mol
- النظائر كتلة واحدة: 507.13881594g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 38
- تدوير ملزمة العد: 1
- تعقيدات: 797
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 29.5Ų
- إكسلوغ 3: 9.9
الخصائص التجريبية
- حساسية: air sensitive, moisture sensitive
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Ambeed | A857931-100mg |
(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |
942939-38-0 | 98% 99%ee | 100mg |
$20.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64660-250mg |
(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a |
942939-38-0 | 97% | 250mg |
¥1758.0 | 2024-07-19 | |
Ambeed | A857931-250mg |
(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |
942939-38-0 | 98% 99%ee | 250mg |
$48.0 | 2025-02-20 | |
Ambeed | A857931-5g |
(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |
942939-38-0 | 98% 99%ee | 5g |
$595.0 | 2025-02-20 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601157-500mg |
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine |
942939-38-0 | 97% | 500mg |
¥2680.0 | 2024-07-19 | |
1PlusChem | 1P00IIHW-100mg |
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine |
942939-38-0 | >98% | 100mg |
$65.00 | 2024-04-19 | |
eNovation Chemicals LLC | D760893-5g |
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine |
942939-38-0 | 97% | 5g |
$330 | 2024-06-06 | |
Aaron | AR00IIQ8-50mg |
(S)-(+)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE |
942939-38-0 | 97% | 50mg |
$8.00 | 2025-02-10 | |
Aaron | AR00IIQ8-5g |
(S)-(+)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE |
942939-38-0 | 97% | 5g |
$283.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL378-100mg |
2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl}-2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaene |
942939-38-0 | 95% | 100mg |
¥122.0 | 2024-04-15 |
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 30 min, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C; -78 °C → 23 °C; 8 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C; -78 °C → 23 °C; 8 h, 23 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 40 min, -78 °C; overnight, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 40 min, -78 °C; overnight, -78 °C → rt
المراجع
- Regio- and enantioselective rhodium-catalyzed addition of 1,3-diketones to allenes: Construction of asymmetric tertiary and quaternary all carbon centersAngewandte Chemie, 2017, 56(7), 1903-1907,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, 283 K; overnight, rt
المراجع
- Chiral Dibenzazepine-Based P-Alkene Ligands and Their Rhodium Complexes: Catalytic Asymmetric 1,4 Additions to EnonesOrganometallics, 2008, 27(24), 6605-6613,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Phosphorus trichloride Catalysts: N-Methyl-2-pyrrolidone ; 30 min, 50 °C
1.2 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.3 -78 °C; -78 °C → 23 °C; overnight, 23 °C
1.2 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.3 -78 °C; -78 °C → 23 °C; overnight, 23 °C
المراجع
- Direct, Enantioselective Iridium-Catalyzed Allylic Amination of Racemic Allylic AlcoholsAngewandte Chemie, 2012, 51(14), 3470-3473,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Triethylamine , Phosphorus trichloride Solvents: Dichloromethane ; rt → 0 °C; 3 h, 0 °C; rt; 16 h, rt
المراجع
- Computationally Guided Catalyst Design in the Type I Dynamic Kinetic Asymmetric Pauson-Khand Reaction of Allenyl AcetatesJournal of the American Chemical Society, 2017, 139(42), 15022-15032,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Triethylamine , Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C; 10 min, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; 45 min, -78 °C; overnight, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C; 10 min, 0 °C; 1 h, 0 °C → rt
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; 45 min, -78 °C; overnight, -78 °C → rt
المراجع
- Enantioselective Allylation of Alkenyl Boronates Promotes a 1,2-Metalate Rearrangement with 1,3-DiastereocontrolJournal of the American Chemical Society, 2021, 143(13), 4921-4927,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h; cooled; 243 - 253 K; 80 min; 17 h
المراجع
- Optimized Syntheses of Optically Pure P-Alkene Ligands: Crystal Structures of a Pair of P-Stereogenic DiastereomersSynthesis, 2016, 48(8), 1117-1121,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 1 h, rt → 50 °C; 80 °C; 80 °C → -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 15 °C; 18 h, 15 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 15 °C; 18 h, 15 °C
المراجع
- Catalytic asymmetric C-C cross-couplings enabled by photoexcitationNature Chemistry, 2021, 13(6), 575-580,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 30 min, 50 °C; 50 °C → 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 23 °C; 8 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 23 °C; 8 h, 23 °C
المراجع
- Enantioselective allylic thioetherification: The effect of phosphoric acid diester on iridium-catalyzed enantioconvergent transformationsAngewandte Chemie, 2012, 51(34),,
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Raw materials
- Iminostilbene
- (r)-(-)-1,1'-binaphthyl-2,2'-dioxychlorophosphine
- P-5H-Dibenz[b,f]azepin-5-ylphosphonous dichloride
- (1S)-[1,1'-Binaphthalene]-2,2'-diol
- (1R)-[1,1'-Binaphthalene]-2,2'-diol
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Preparation Products
(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine الوثائق ذات الصلة
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
942939-38-0 ((S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine) منتجات ذات صلة
- 1190044-69-9(4-(3,3,3-Trifluoropropoxy)benzoic acid)
- 1251687-10-1(6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide)
- 2301856-81-3(hydrochloride)
- 2199302-42-4(N-(4-fluorooxolan-3-yl)-1,3-thiazol-2-amine)
- 1448065-38-0(N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide)
- 1806614-73-2(1-Bromo-3-(2-ethyl-4-mercaptophenyl)propan-2-one)
- 476365-69-2(ethyl 2-(4-acetylbenzamido)-5-(2H-1,3-benzodioxol-5-yl)methyl-4-methylthiophene-3-carboxylate)
- 1797573-36-4(6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole)
- 906159-10-2(N-(3,4-dimethoxyphenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)
- 2228472-56-6(O-2-(5-methylpyridin-2-yl)ethylhydroxylamine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:942939-38-0)(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine

نقاء:99%/99%
كمية:1g/5g
الأسعار ($):172.0/536.0